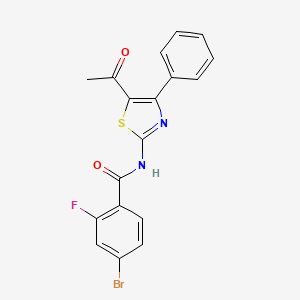

![molecular formula C18H19NO4S B2720898 methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1211969-13-9](/img/structure/B2720898.png)

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a phenyl group (C6H5), a sulfonylamino group (-S(=O)2-NH-), and an ethenyl group (-CH=CH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl rings could participate in π-π stacking interactions, and the polar sulfonylamino and ester groups could form hydrogen bonds with suitable partners .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the sulfonyl group, addition reactions at the ethenyl group, and hydrolysis of the ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonylamino and ester groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Properties

Investigation of Synthetic Routes towards Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, involves strategies for the imination of key sulfoxide precursors. A successful approach used O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with N-Boc-protected amino acids, revealing interesting conformational properties and evidence of intramolecular hydrogen bonds (Tye & Skinner, 2002).

Applications in Medicinal Chemistry

Nonsteroidal Antiandrogens Synthesis and Activity : The structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those related to methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, were explored for their antiandrogen activity. This research has contributed to the development of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker et al., 1988).

Chemical Reactions and Mechanisms

Sulfonation and C-sulfonation Reactions : The compound has been utilized in studies focusing on sulfonation reactions, providing insights into the mechanisms and applications of sulfonation in organic synthesis (Hirst & Parsons, 2003).

Analytical and Environmental Applications

Development of Enzyme-Linked Immunosorbent Assay (ELISA) : Research has been conducted on generating antibodies for sulfonamide antibiotics and developing ELISA for analyzing milk samples, showcasing the compound's relevance in creating sensitive and selective detection methods for agricultural and food safety applications (Adrián et al., 2009).

Advanced Material Synthesis

Magnetic Nanoparticle Functionalization : The compound has also been involved in the synthesis of functionalized magnetic nanoparticles aimed at environmental applications, such as the removal of dyes from aqueous solutions, demonstrating its potential in water purification technologies (Galangash et al., 2016).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-23-18(20)14-17(16-10-6-3-7-11-16)19-24(21,22)13-12-15-8-4-2-5-9-15/h2-13,17,19H,14H2,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFRJVIOSFFSGT-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-phenyl-3-(2-phenylethenesulfonamido)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

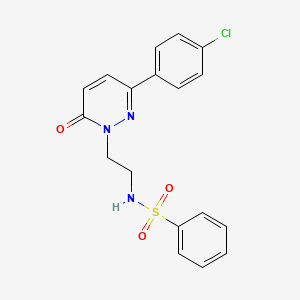

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

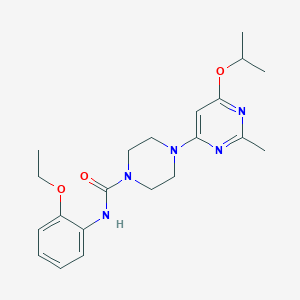

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

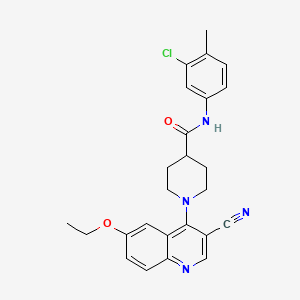

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)

![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)

![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)